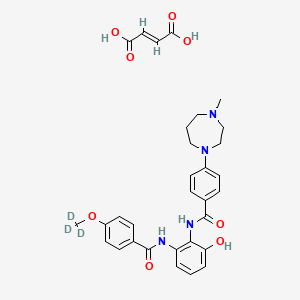

Darexaban-d3 (maleate)

Description

BenchChem offers high-quality Darexaban-d3 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darexaban-d3 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H34N4O8 |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-6-[[4-(trideuteriomethoxy)benzoyl]amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide |

InChI |

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3; |

InChI Key |

WHMPMUVISXATBH-ZNRNECGQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)O)NC(=O)C3=CC=C(C=C3)N4CCCN(CC4)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization of Direct Factor Xa Inhibitors in Coagulation Cascade Research

Direct Factor Xa inhibitors, a class of oral anticoagulants, have revolutionized the management of thromboembolic disorders. clevelandclinic.orgnih.gov Unlike traditional anticoagulants that indirectly affect multiple clotting factors, these agents, which include rivaroxaban, apixaban, and edoxaban, directly and selectively bind to the active site of FXa. wikipedia.orgnih.govnih.gov This targeted mechanism of action disrupts the amplification of the coagulation cascade, thereby preventing the excessive formation of blood clots. patsnap.comrxlist.com

The key advantages of direct FXa inhibitors include a predictable anticoagulant effect, rapid onset of action, and a reduced need for routine monitoring compared to older therapies. patsnap.comclevelandclinic.org These characteristics have made them a cornerstone in the prevention and treatment of conditions such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation. patsnap.comrxlist.com Research continues to explore the full therapeutic potential of these agents, focusing on optimizing their efficacy and safety profiles. ahajournals.orgtandfonline.com

| Feature | Direct Factor Xa Inhibitors | Traditional Anticoagulants (e.g., Warfarin) |

| Mechanism of Action | Directly inhibit Factor Xa wikipedia.orgnih.gov | Inhibit synthesis of multiple clotting factors patsnap.com |

| Onset of Action | Rapid wikipedia.org | Slow |

| Monitoring | Generally not required patsnap.comclevelandclinic.org | Frequent monitoring (INR) required patsnap.com |

| Food/Drug Interactions | Fewer clevelandclinic.org | Numerous |

Fundamental Principles and Utility of Deuterium Labeling in Chemical Biology and Drug Metabolism Studies

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. studysmarter.co.ukmusechem.com Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used in pharmaceutical research. symeres.commusechem.com The substitution of hydrogen with deuterium can provide valuable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.comhwb.gov.in

One of the key principles underlying the utility of deuterium labeling is the kinetic isotope effect (KIE). libretexts.orgnih.gov The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. libretexts.orglibretexts.org This effect can be harnessed to:

Elucidate Metabolic Pathways: By strategically placing deuterium at sites of potential metabolism, researchers can identify the primary routes of drug breakdown. symeres.comacs.org

Improve Pharmacokinetic Profiles: Slowing down metabolism can lead to increased drug exposure and a longer half-life, potentially allowing for less frequent dosing. nih.govnih.gov

Reduce Formation of Toxic Metabolites: By altering metabolic pathways, deuterium substitution can sometimes steer metabolism away from the production of harmful byproducts. acs.orgnih.gov

The use of deuterated compounds as internal standards in quantitative bioanalysis, such as mass spectrometry, is another critical application. hwb.gov.in Their similar chemical properties to the parent drug but different mass allow for precise and accurate quantification in complex biological matrices.

Rationale for Academic Research on Darexaban D3 Maleate As a Deuterated Analogue and Analytical Tool

Strategies for Site-Specific Deuterium (B1214612) Introduction into Complex Organic Molecules

The site-specific incorporation of deuterium into complex organic molecules is a pivotal technique in drug discovery and development. cjcatal.comnih.gov These deuterated compounds are instrumental in studying metabolic pathways (absorption, distribution, metabolism, and excretion - ADME), elucidating reaction mechanisms, and can sometimes lead to improved pharmacokinetic profiles due to the kinetic isotope effect. cjcatal.comsnnu.edu.cn A variety of synthetic methodologies have been developed to achieve precise deuterium labeling, moving beyond simple exchange reactions with deuterated solvents. snnu.edu.cnresearchgate.net

Common strategies often rely on late-stage functionalization, which allows for the introduction of deuterium into an already assembled molecular scaffold. snnu.edu.cn This approach is highly efficient and avoids the need for a complete de novo synthesis with deuterated starting materials. nih.gov Key methods include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is one of the most powerful and widely used techniques. snnu.edu.cn Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective in activating C-H bonds and facilitating their exchange with a deuterium source, such as deuterium gas (D2) or heavy water (D2O). snnu.edu.cnacs.orgresearchgate.net The regioselectivity of the exchange is often directed by functional groups within the substrate molecule. snnu.edu.cnacs.org For instance, iridium catalysts are well-known for their ability to direct deuteration to the ortho-position of a coordinating group. snnu.edu.cn

Photocatalytic Deuteration: Light-driven methods have emerged as a mild and efficient way to achieve deuteration. cjcatal.com These reactions often utilize a photocatalyst that, upon excitation, can initiate a process leading to C-H bond cleavage and subsequent quenching with a deuterium donor. cjcatal.com

Reduction of Functional Groups with Deuterated Reagents: Classical organic transformations can be adapted for deuterium labeling. For example, the reduction of ketones, esters, or alkenes using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) is a straightforward method for incorporating deuterium. researchgate.netnih.gov Similarly, catalytic deuteration of double or triple bonds with D2 gas is a common practice. researchgate.net

Organocatalytic Methods: In addition to metal-based catalysts, certain organic molecules can catalyze H/D exchange reactions, offering a metal-free alternative. researchgate.net

The choice of strategy depends on several factors, including the desired site of deuteration, the functional group tolerance of the substrate, the availability of precursors, and the required level of isotopic enrichment. nih.gov For complex pharmaceuticals like Darexaban, a late-stage HIE or a targeted reduction would be a plausible approach.

Detailed Synthetic Pathways for Darexaban-d3 (maleate)

While the specific synthetic route for Darexaban-d3 (maleate) is not extensively published in peer-reviewed literature, a plausible pathway can be constructed based on the known synthesis of Darexaban and established deuteration methodologies. mdpi.comscialert.net Darexaban is a potent, orally available factor Xa inhibitor. scialert.net The synthesis of its d3-analogue would likely involve the introduction of a trideuteromethyl group at a key position.

A logical approach would be to introduce the deuterated methyl group during the synthesis of one of the key building blocks. Based on the structure of Darexaban, the N-methyl group on the diazepane ring is a suitable position for deuteration.

A potential retrosynthetic analysis suggests that Darexaban can be assembled from three main fragments. The deuteration could be incorporated via a deuterated methylating agent. A plausible forward synthesis is outlined below:

Step 1: Synthesis of a Deuterated Intermediate The synthesis could start with a suitable precursor to the diazepane ring system. The introduction of the trideuteromethyl group can be achieved by reductive amination using formaldehyde-d2 and a reducing agent, or more directly by N-alkylation using a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate.

Step 2: Coupling and Final Assembly Once the deuterated diazepane intermediate is synthesized, it can be coupled with the other key fragments of the Darexaban molecule through standard amide bond formation reactions. mdpi.com The final steps would involve the deprotection of any protecting groups used during the synthesis to yield Darexaban-d3.

Step 3: Salt Formation The final step is the formation of the maleate (B1232345) salt. This is typically achieved by treating the free base of Darexaban-d3 with maleic acid in a suitable solvent, followed by crystallization or precipitation to obtain the desired Darexaban-d3 (maleate) salt.

Methodologies for Isotopic Purity Assessment and Enrichment Verification

High-Resolution Mass Spectrometry (HRMS): HRMS is a highly sensitive technique used to determine the isotopic enrichment of a labeled compound. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.gov For Darexaban-d3, the mass spectrum would show a molecular ion peak three mass units higher than that of the unlabeled Darexaban. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species allow for the calculation of the percentage of isotopic enrichment. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the deuterium atoms within the structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. rsc.orgwikipedia.org

¹H NMR: In the ¹H NMR spectrum of Darexaban-d3, the signal corresponding to the protons of the methyl group where deuterium has been incorporated would be significantly diminished or absent, depending on the level of deuteration. wikipedia.org The integration of the remaining proton signals can be used to confirm the position of labeling and estimate the isotopic purity. nih.gov

²H NMR: Deuterium NMR directly observes the deuterium nuclei. sigmaaldrich.com A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl group would confirm the successful incorporation of deuterium at that position. sigmaaldrich.com

¹³C NMR: The carbon atom attached to deuterium will exhibit a different splitting pattern in the ¹³C NMR spectrum compared to a carbon attached to protons. rsc.org This provides further confirmation of the site of deuteration.

The combination of these analytical techniques provides a comprehensive assessment of the synthesized Darexaban-d3 (maleate), ensuring its identity, purity, and the precise level and location of isotopic labeling. rsc.org

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic enrichment by analyzing the distribution of isotopologues (d0, d1, d2, d3). |

| Tandem Mass Spectrometry (MS/MS) | Confirms the location of deuterium labels through fragmentation analysis. |

| ¹H NMR Spectroscopy | Shows the absence or reduction of signals at the site of deuteration. |

| ²H NMR Spectroscopy | Directly detects the presence of deuterium at specific sites. |

| ¹³C NMR Spectroscopy | Confirms the site of deuteration through changes in carbon signal splitting. |

Stereochemical Considerations in Deuterium Labeling and Synthesis

The introduction of deuterium into a chiral molecule like Darexaban requires careful consideration of the stereochemical outcomes of the synthetic and labeling reactions. nih.govnih.gov Darexaban possesses stereocenters, and it is crucial that the deuteration process does not lead to racemization or epimerization at these centers.

When a deuteration reaction occurs at or near a stereocenter, the kinetic isotope effect (KIE) can play a significant role. wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Since a C-D bond is stronger than a C-H bond, reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond. This difference in reaction rates can influence the stereoselectivity of a reaction if the bond cleavage is part of the stereodetermining step. nih.govacs.org

In the proposed synthesis of Darexaban-d3, if the deuteration is achieved via N-alkylation with iodomethane-d3, the existing stereocenters in the precursor molecule are unlikely to be affected. However, if the deuteration strategy involved a reaction that could potentially epimerize an adjacent stereocenter, the reaction conditions would need to be carefully optimized.

Furthermore, if the deuteration process itself creates a new stereocenter, the stereochemical course of the reaction (i.e., whether it proceeds with retention or inversion of configuration, or leads to a mixture of diastereomers) must be determined. polimi.itnih.gov For Darexaban-d3, where the deuterium is introduced on a methyl group, no new stereocenter is formed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of drugs like Darexaban in biological fluids such as plasma and urine. nih.goveijppr.com Its high sensitivity and selectivity make it ideal for pharmacokinetic studies. eijppr.com The use of Darexaban-d3 (maleate) is integral to developing robust and validated LC-MS/MS methods for Darexaban. nih.govnih.gov

In LC-MS/MS analysis, the ideal chromatographic behavior for a stable isotope-labeled internal standard (SILIS) and its non-deuterated analyte is co-elution. semanticscholar.org Because Darexaban and Darexaban-d3 are chemically identical, they are expected to have nearly identical interactions with the stationary and mobile phases of a liquid chromatography system. However, a phenomenon known as the chromatographic isotope effect (CIE) can sometimes lead to slight differences in retention times between deuterated and non-deuterated isotopologues. semanticscholar.orgmdpi.com

The extent of this effect depends on factors such as the number and position of the deuterium atoms, the mobile phase composition, and the stationary phase chemistry. semanticscholar.orgsci-hub.se For instance, studies on other compounds have shown that deuterated analytes can elute slightly earlier than their protiated counterparts in gas chromatography, an effect that is generally less pronounced but still possible in liquid chromatography. mdpi.com Method development for Darexaban would involve selecting a column and mobile phase that minimize any separation between Darexaban and Darexaban-d3, ensuring they elute within the same peak and are subjected to the same analytical conditions simultaneously. semanticscholar.orgsci-hub.se An optimized method ensures that the deuterated standard accurately reflects the behavior of the native analyte during the analysis.

A typical reversed-phase HPLC setup is commonly used for the analysis of such pharmaceutical compounds. nih.govplos.org

Table 1: Example of Optimized LC-MS/MS Parameters for Analyte Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 2 minutes |

| Run Time | Approximately 3-5 minutes nih.gov |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

This table presents a representative set of conditions and may require further optimization for specific applications.

The primary role of Darexaban-d3 (maleate) in bioanalysis is to serve as a Stable Isotope Labeled Internal Standard (SILIS). nih.govlgcstandards.com In this strategy, a known, fixed amount of Darexaban-d3 is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. osti.gov Since the SILIS is chemically identical to the analyte (Darexaban), it behaves identically during extraction, chromatography, and ionization. nih.gov

Quantification is achieved not by the absolute signal intensity of the analyte, but by the ratio of the mass spectrometer's response for the analyte to that of the SILIS. lgcstandards.com A calibration curve is constructed by plotting the response ratio against the concentration of the analyte in prepared standards. The concentration of Darexaban in unknown samples is then interpolated from this curve. This ratiometric approach corrects for variations in sample preparation (e.g., extraction recovery) and instrument response. nih.govnih.gov The development of such methods requires validation for parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ). ajpsonline.comjapsonline.com

Table 2: Illustrative Calibration Curve Data for Darexaban Quantification

| Darexaban Conc. (ng/mL) | Darexaban Response | Darexaban-d3 Response | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 2.0 (LLOQ) | 5,150 | 1,010,000 | 0.0051 |

| 5.0 | 12,400 | 998,000 | 0.0124 |

| 25.0 | 63,000 | 1,025,000 | 0.0615 |

| 100.0 | 255,000 | 1,005,000 | 0.2537 |

Data are for illustrative purposes to demonstrate the principle of using a response ratio for quantification.

Biological matrices like plasma are complex mixtures containing endogenous components such as phospholipids, salts, and proteins. nih.govnih.gov During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. eijppr.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the quantification. nih.govnih.gov

The use of a SILIS like Darexaban-d3 is the most effective strategy to compensate for these matrix effects. nih.govchromatographyonline.com Because Darexaban-d3 co-elutes and is structurally identical to Darexaban, it is affected by ion suppression or enhancement in the exact same way as the analyte. nih.gov Consequently, while the absolute signal intensities of both the analyte and the internal standard may fluctuate between samples, their ratio remains constant and accurate. nih.gov This ensures that the calculated concentration is unaffected by the variability of the biological matrix, leading to a robust and reliable bioanalytical method. researchgate.net

Table 3: Demonstration of Matrix Effect Compensation by SILIS

| Sample Type | Analyte Signal | IS (Darexaban-d3) Signal | Signal Ratio (Analyte/IS) | Calculated Conc. |

|---|---|---|---|---|

| Neat Solution | 250,000 | 1,000,000 | 0.250 | Reference |

| Plasma Lot A (No Effect) | 248,000 | 992,000 | 0.250 | Accurate |

| Plasma Lot B (Suppression) | 127,000 | 508,000 | 0.250 | Accurate |

| Plasma Lot C (Enhancement) | 355,000 | 1,420,000 | 0.250 | Accurate |

This table illustrates how the signal ratio remains constant, and thus the quantification remains accurate, even when absolute signals are suppressed or enhanced by different plasma lots.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for analyzing non-volatile pharmaceuticals, Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution for compounds that are volatile and thermally stable. cleancontrolling.com For a complex molecule like Darexaban, direct analysis by GC-MS is not feasible due to its low volatility and potential for thermal degradation. researchgate.net Therefore, its analysis, along with Darexaban-d3, would necessitate specific chemical modification.

Derivatization is a chemical reaction used to modify an analyte to make it suitable for GC-MS analysis. gcms.cz The process aims to increase the volatility and thermal stability of the compound by converting polar functional groups (like alcohols, amines, and carboxylic acids) into less polar, more stable derivatives. researchgate.netsigmaaldrich.com For a compound like Darexaban, which contains amine and amide functionalities, derivatization would be a mandatory step. medchemexpress.com

Common derivatization techniques that could be applied include:

Silylation: This involves replacing active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov

Acylation: This technique introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which can also enhance detection sensitivity. researchgate.net

The derivatization reaction conditions, including the choice of reagent, temperature, and time, must be carefully optimized to ensure complete conversion of the analyte and its deuterated internal standard to a single, stable product for reliable GC-MS analysis. sigmaaldrich.comnih.gov

Table 4: Common Derivatization Reagents for Functional Groups

| Functional Group | Derivatization Method | Common Reagent(s) |

|---|---|---|

| Amines (-NH2) | Silylation, Acylation | BSTFA, MBTSTFA, TFAA, PFPA |

| Amides (-CONH-) | Silylation | BSTFA (under harsh conditions) |

| Alcohols (-OH) | Silylation, Acylation | BSTFA, MSTFA, Acetic Anhydride |

| Carboxylic Acids (-COOH) | Esterification, Silylation | BF3/Methanol, BSTFA |

This table provides general examples; specific applicability to Darexaban would require experimental validation.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high level of accuracy and precision, often considered a primary or reference method. osti.govrsc.org The use of Darexaban-d3 (maleate) in either GC-MS or LC-MS analysis is an application of the IDMS principle. nih.govnih.gov

The core principle of IDMS involves the following steps:

A known mass of an isotopically distinct form of the analyte (the "spike," e.g., Darexaban-d3) is added to a sample containing an unknown quantity of the natural analyte (Darexaban). osti.gov

The spike and the analyte are allowed to equilibrate, creating a homogenous mixture. osti.gov

The element or compound of interest is chemically processed and purified from the sample matrix. osti.gov

A mass spectrometer is used to measure the ratio of the isotopic signals (e.g., the signal for Darexaban vs. Darexaban-d3). osti.gov

Because the isotope ratio in the final mixture is measured, any loss of the analyte during sample preparation and analysis will affect the spike and the natural analyte equally, thus preserving the accuracy of the ratio. nih.gov This makes IDMS exceptionally robust and capable of correcting for incomplete extraction recovery and other analytical variations, establishing it as a powerful tool for achieving SI-traceable measurements. nih.gov

Spectroscopic Characterization Techniques for Deuterated Compounds (e.g., NMR, IR)

The comprehensive characterization of isotopically labeled compounds such as Darexaban-d3 (maleate) is fundamental to ensuring their identity, purity, and the precise location of the isotopic labels. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose. These methods provide detailed information about the molecular structure and the specific sites of deuterium incorporation.

Application in Structural Elucidation and Deuterium Position Confirmation

Structural elucidation of Darexaban-d3 (maleate) involves a multi-faceted approach using various spectroscopic methods to confirm its molecular structure and, crucially, to verify the exact positions of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for determining the site of deuteration. The process involves comparing the NMR spectra of the deuterated compound with its non-deuterated analogue, Darexaban (maleate).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Darexaban-d3 (maleate), the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly diminished. researchgate.net For instance, if the three deuterium atoms are located on a specific methyl group, the characteristic singlet or multiplet for that methyl group in the ¹H NMR spectrum of Darexaban will be absent in the spectrum of Darexaban-d3 (maleate). The disappearance of this signal is a primary confirmation of successful deuteration at that position. researchgate.netmagritek.com Any remaining small signal at that chemical shift can be integrated to quantify residual, non-deuterated compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary evidence. A carbon atom bonded to a deuterium atom (C-D) will exhibit a characteristic multiplet (typically a triplet for a C-D bond) due to spin-spin coupling with the deuterium nucleus (which has a spin quantum number of 1). researchgate.net This is in contrast to the singlet that would be observed for a C-H bond in the same position. Furthermore, the chemical shift of the deuterated carbon is often slightly upfield compared to its protonated counterpart.

Deuterium (²H) NMR Spectroscopy: This technique directly observes the deuterium nuclei. magritek.comwikipedia.org A peak in the ²H NMR spectrum confirms the presence of deuterium. magritek.comwikipedia.org The chemical shift in the ²H NMR spectrum is very similar to the corresponding proton's chemical shift in the ¹H NMR spectrum, making it straightforward to assign the location of the deuterium atom by comparing the two spectra. sigmaaldrich.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule and can also confirm deuteration. The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequency of the corresponding bond.

C-D Vibrational Modes: The stretching vibration for a C-D bond appears at a lower frequency (typically around 2100-2200 cm⁻¹) compared to a C-H bond (around 2850-3000 cm⁻¹). This significant shift is a clear indicator of deuteration. The observation of C-D stretching bands in the IR spectrum of Darexaban-d3 (maleate), which are absent in the spectrum of Darexaban, provides strong evidence for the incorporation of deuterium.

The following table illustrates the expected spectroscopic changes upon deuteration of a hypothetical C-H₃ group in Darexaban to a C-D₃ group in Darexaban-d3.

| Spectroscopic Technique | Expected Observation for C-H₃ in Darexaban | Expected Observation for C-D₃ in Darexaban-d3 | Rationale for Change |

| ¹H NMR | Signal present (e.g., singlet at a specific ppm) | Signal absent or greatly reduced | Replacement of protons with deuterium |

| ¹³C NMR | Singlet for the carbon atom | Triplet for the carbon atom, slightly upfield shift | Coupling of carbon to deuterium (spin I=1) |

| ²H NMR | No signal | Signal present at a chemical shift similar to the original ¹H signal | Direct detection of the deuterium nucleus |

| IR Spectroscopy | C-H stretching absorption (~2960 cm⁻¹) | C-D stretching absorption (~2200 cm⁻¹) | Increased mass of deuterium lowers vibrational frequency |

Quantitative Analysis of Deuterium Incorporation

Beyond confirming the position of deuterium, it is crucial to determine the extent of deuterium incorporation, often referred to as isotopic enrichment. This quantitative analysis ensures the quality and reliability of the deuterated standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy also offers robust methods for quantitative analysis.

Quantitative ¹H NMR (qNMR): By integrating the residual, non-deuterated signal at the site of deuteration and comparing it to the integral of a signal from a non-deuterated position within the same molecule or to a known amount of an internal standard, the percentage of deuterium incorporation can be calculated. For high levels of deuteration (>98%), the residual proton signals become very weak, making accurate quantification challenging. sigmaaldrich.com

Quantitative ²H NMR (qNMR): Deuterium NMR can be used for direct quantitative analysis. sigmaaldrich.com Under appropriate experimental conditions (e.g., ensuring full relaxation of the deuterium nuclei), the integral of the deuterium signal can be used to determine the amount of deuterated compound, especially when compared to a certified deuterated internal standard. This method is particularly useful for highly enriched compounds. sigmaaldrich.com

The following table summarizes the primary methods for quantifying deuterium incorporation in Darexaban-d3 (maleate).

| Analytical Method | Principle of Quantification | Advantages | Limitations |

| Mass Spectrometry | Measurement of mass-to-charge ratio to determine isotopic distribution. | High sensitivity; provides overall deuteration level. | Does not provide positional information on its own. |

| Quantitative ¹H NMR | Integration of residual proton signals against an internal or molecular standard. | Site-specific quantification; readily available technique. | Can be less accurate for very high levels of deuteration due to low signal-to-noise. |

| Quantitative ²H NMR | Direct integration of the deuterium signal against a deuterated standard. | Direct and accurate for highly enriched compounds; provides site-specific information. sigmaaldrich.com | Requires a specialized probe and longer acquisition times due to the lower gyromagnetic ratio of deuterium. sigmaaldrich.com |

Preclinical Pharmacokinetic and Metabolic Profiling Utilizing Darexaban D3 Maleate

In Vitro Metabolism Studies with Deuterium (B1214612) Tracing

In vitro metabolism studies are crucial for elucidating the metabolic fate of a drug candidate. The incorporation of deuterium in Darexaban-d3 serves as a stable isotopic label, facilitating the differentiation of the drug and its metabolites from endogenous compounds in biological matrices. springernature.com

Studies on Darexaban (B1669829) have shown that it is rapidly and extensively metabolized. nih.gov The primary metabolic pathway for Darexaban is glucuronidation, leading to the formation of Darexaban glucuronide (M1), which is a pharmacologically active metabolite. nih.govnih.gov In addition to the major metabolite M1, other metabolites have been identified, including the N-oxides of M1 (M2 and M3) and N-demethyl Darexaban (M5). nih.gov The use of deuterium tracing with Darexaban-d3 would theoretically aid in confirming these pathways and potentially identifying minor, previously undetected metabolites by mass spectrometry, owing to the characteristic mass shift imparted by the deuterium atoms.

The formation of the active metabolite M1 from Darexaban is mediated by UDP-glucuronosyltransferases (UGTs). nih.gov Reaction phenotyping studies are essential to identify the specific UGT isoforms responsible for this biotransformation. semanticscholar.org Understanding the enzyme kinetics provides insights into the rate of metabolism and potential drug-drug interactions. nih.govresearcher.lifepatsnap.com While specific kinetic parameters for Darexaban-d3 are not detailed in the provided search results, the general principles of enzyme kinetics would apply. Such studies typically involve incubating the compound with specific recombinant UGT enzymes or human liver microsomes and measuring the rate of metabolite formation.

Metabolic stability assays are conducted to predict the in vivo clearance of a drug. These experiments typically involve incubating the drug in biological matrices such as liver microsomes or hepatocytes and monitoring its disappearance over time. The rate of metabolism of a compound in liver microsomes can be used to predict its in vivo clearance. dovepress.com While specific data on the metabolic stability of Darexaban-d3 is not available in the search results, it is a critical parameter that would be assessed in preclinical development.

Biochemical and Molecular Interaction Studies of Darexaban Analogue in Research

Biochemical Characterization of Factor Xa Inhibition

Darexaban (B1669829) is a direct, competitive inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. Its inhibitory activity has been well-characterized through various in vitro enzyme and coagulation assays. The primary active form of the drug following oral administration is its glucuronide metabolite, which also demonstrates potent FXa inhibition. nih.govnih.gov

The potency of Darexaban and its active metabolite, Darexaban glucuronide, against human Factor Xa has been quantified by determining their inhibition constants (Kᵢ). Research shows that both compounds competitively inhibit human FXa with high affinity. nih.gov Darexaban exhibited a Kᵢ value of 0.031 µM, while its active glucuronide metabolite showed even greater potency with a Kᵢ value of 0.020 µM. nih.gov These low constants indicate a strong binding affinity to the active site of the FXa enzyme.

Table 1: Inhibition of Human Factor Xa by Darexaban and its Metabolite

| Compound | Inhibition Constant (Kᵢ) |

|---|---|

| Darexaban | 0.031 µM nih.gov |

A crucial aspect of the biochemical profile of a Factor Xa inhibitor is its selectivity over other related serine proteases involved in the coagulation cascade and other physiological processes, such as thrombin and trypsin. High selectivity is essential to minimize off-target effects. Studies confirm that Darexaban selectively inhibits Factor Xa. nih.gov While specific quantitative inhibition constants against other proteases are not detailed in the primary literature, the high potency against FXa combined with a favorable pharmacological profile underscores its targeted activity.

Structure-Activity Relationship (SAR) Investigations Informed by Isotopic Substitution

The compound Darexaban-d3 is a deuterated analogue of Darexaban, meaning specific hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution is a valuable tool in medicinal chemistry for investigating a compound's structure-activity relationship (SAR), primarily by probing its metabolic stability.

The substitution of a hydrogen atom with deuterium can significantly alter the rate of metabolic reactions that involve the cleavage of that carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.

In the context of SAR, Darexaban-d3 could be used to:

Identify Metabolically Labile Sites: By strategically placing deuterium at various positions on the Darexaban molecule, researchers can determine which sites are most susceptible to metabolic breakdown (e.g., oxidation by cytochrome P450 enzymes). If deuteration at a specific position leads to a significantly longer half-life, it indicates that this position is a primary site of metabolism.

Improve Pharmacokinetic Profiles: Once metabolic "soft spots" are identified, this information can inform the design of new analogues. Deuteration at these sites can slow down metabolism, potentially leading to improved pharmacokinetic properties such as increased exposure and a longer duration of action.

Reduce Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By using isotopic substitution to block or redirect metabolism away from these pathways, it may be possible to design safer drug candidates.

Therefore, while Darexaban-d3 itself may be used as an analytical internal standard, the principle of its creation—isotopic substitution—is a key strategy that informs SAR studies by linking metabolic stability directly to molecular structure.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are indispensable tools for understanding how a ligand like Darexaban interacts with its biological target at an atomic level. Although a specific crystal structure of Darexaban complexed with Factor Xa may not be publicly available, the binding mode can be reliably inferred from extensive modeling and structural data available for other direct Factor Xa inhibitors.

The active site of Factor Xa is well-defined and features two key binding pockets:

S1 Specificity Pocket: This is a deep, narrow, and negatively charged pocket. A key interaction involves the inhibitor forming a salt bridge or strong hydrogen bond with the carboxylate side chain of Asp189 located at the bottom of this pocket. This interaction anchors the inhibitor in the active site.

S4 Pocket: This is a larger, aromatic, and hydrophobic pocket formed by the side chains of Tyr99, Phe174, and Trp215. Factor Xa inhibitors are designed with a complementary hydrophobic moiety that fits snugly into this pocket, forming favorable pi-pi stacking and hydrophobic interactions. This interaction is a primary determinant of both high affinity and selectivity for FXa over other serine proteases.

Molecular docking simulations would predict that Darexaban binds to Factor Xa in an extended conformation, occupying both the S1 and S4 pockets. The model would likely show a basic or polar part of the molecule engaging with Asp189 in the S1 pocket, while one of its aromatic ring systems would be buried within the hydrophobic S4 pocket, interacting with Tyr99, Phe174, and Trp215. These computational models provide critical insights into the ligand-target interactions that underpin the compound's potency and selectivity, guiding the rational design of future inhibitors.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Darexaban |

| Darexaban-d3 (maleate) |

| Darexaban glucuronide |

| Thrombin |

Challenges and Methodological Considerations in Utilizing Deuterated Internal Standards

Deuterium (B1214612) Exchange Phenomena and Its Impact on Quantitative Accuracy

A significant challenge when using deuterated internal standards like Darexaban-d3 (maleate) is the potential for deuterium-hydrogen (D-H) exchange. This phenomenon involves the replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment, such as solvents or the biological matrix. mdpi.comnih.gov This back-exchange can artificially decrease the measured concentration of the internal standard and potentially increase the signal of the unlabeled analyte, thereby compromising the accuracy of the quantitative results. waters.comresearchgate.net

The stability of the deuterium label is highly dependent on its position within the molecule and the chemical conditions it is exposed to during sample preparation and analysis. mdpi.comnih.gov Deuterium atoms attached to carbon are generally stable; however, those on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to electron-withdrawing groups can be more susceptible to exchange, especially under basic or acidic conditions and at elevated temperatures. mdpi.comnih.gov If Darexaban-d3 (maleate) were to undergo such exchange, the integrity of the bioanalytical data would be jeopardized.

To ensure the quantitative accuracy of assays using Darexaban-d3 (maleate), several strategies must be employed to minimize the risk of deuterium back-exchange.

Control of pH: Maintaining a low pH environment (typically acidic conditions around pH 2-3) is critical, as the rate of back-exchange is significantly reduced under these conditions. mdpi.comnih.gov

Temperature Management: Sample preparation and analysis should be conducted at low temperatures. biorxiv.orgyoutube.com Performing chromatographic separations at refrigerated or even sub-zero temperatures can drastically slow the kinetics of the exchange reaction. biorxiv.org

Time Optimization: The duration of sample exposure to conditions that might promote exchange should be minimized. nih.gov This includes rapid sample processing and the use of fast chromatographic gradients. youtube.com However, it's noteworthy that simply shortening the elution gradient may offer only a marginal reduction in back-exchange. nih.gov

Solvent and Matrix Conditions: The composition of the solvent can influence exchange rates. For instance, adjusting ionic strength during different stages of sample preparation has been suggested as a strategy to mitigate this issue. nih.gov

Strategic Labeling: The most fundamental strategy lies in the synthesis of the deuterated standard itself. Deuterium atoms should be placed in positions on the Darexaban (B1669829) molecule that are chemically stable and not prone to exchange. C-D bonds are typically more robust and preferred over labels on more labile parts of the molecule. mdpi.com

Rigorous Validation Criteria for Deuterated Internal Standards in Bioanalytical Methodologies

To ensure the reliability of data generated using Darexaban-d3 (maleate), bioanalytical methods must undergo rigorous validation according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.govgmp-compliance.orgmoh.gov.bw

Key validation parameters include:

Selectivity and Specificity: The method must demonstrate that the internal standard does not interfere with the measurement of the analyte, and vice versa. This involves checking for "cross-talk" where isotopes from one compound contribute to the signal of the other. tandfonline.com The presence of unlabeled Darexaban as an impurity in the Darexaban-d3 (maleate) standard must be assessed, as it can directly inflate the analyte's response. tandfonline.com

Accuracy and Precision: The validation must confirm that the presence of the internal standard allows for the accurate and precise quantification of the analyte over the entire calibration range. regulations.gov According to regulatory guidance, for interfering components, the response should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. regulations.gov

Internal Standard Response Monitoring: The FDA guidance emphasizes the importance of monitoring the internal standard's response across all calibration standards, quality controls, and unknown samples within an analytical run. fda.gov Any significant drift, pattern, or erratic variability in the internal standard signal could indicate a problem with sample processing or analysis and may warrant investigation or re-analysis of the affected samples. fda.gov

Comparative Analysis with Other Stable Isotope Labeling Strategies (e.g., Carbon-13, Nitrogen-15)

While deuterium labeling is common, other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also used to synthesize internal standards. The choice of isotope involves a trade-off between cost and potential analytical challenges.

Deuterium (²H): The primary advantage of using deuterium is the relatively lower cost and simpler synthesis compared to other isotopes. nih.govresearchgate.net However, as discussed, it is susceptible to back-exchange and chromatographic isotope effects. nih.govnih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These heavier isotopes are often considered the "gold standard" for internal standards. nih.gov The greater mass difference between ¹²C/¹³C and ¹⁴N/¹⁵N results in negligible isotope effects on chromatographic retention and ionization. researchgate.net These standards behave almost identically to the unlabeled analyte, providing more robust compensation for matrix effects and extraction variability. nih.gov The primary drawback is the significantly higher cost and more complex, often multi-step, synthesis required to incorporate these labels. mdpi.comnih.gov

The following table provides a comparative overview of these stable isotope labeling strategies.

| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |

| Cost of Synthesis | Relatively low | High | High |

| Chromatographic Isotope Effect | Potential for retention time shifts | Negligible | Negligible |

| Risk of Back-Exchange | Possible, depending on label position and conditions | None | None |

| Synthesis Complexity | Generally simpler | Complex, often multi-step | Complex, often multi-step |

| Analytical Robustness | Good, but requires careful validation | Excellent | Excellent |

Q & A

Q. What validated analytical methods are recommended for quantifying Darexaban-d3 (maleate) in biological matrices such as plasma?

To ensure accurate quantification of Darexaban-d3 (maleate) in plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample Preparation : Use protein precipitation with organic solvents (e.g., acetonitrile) to minimize matrix interference .

- Calibration Standards : Prepare deuterated and non-deuterated analogs in pooled plasma to establish a linear dynamic range (e.g., 1–500 ng/mL). Include quality controls (QCs) at low, medium, and high concentrations .

- Chromatographic Separation : Optimize mobile phases (e.g., methanol/ammonium formate) and column selection (C18) to resolve Darexaban-d3 from endogenous compounds .

- Validation Parameters : Assess limit of detection (LOD: ≤0.3 ng/mL), limit of quantification (LOQ: ≤1 ng/mL), precision (CV <15%), and accuracy (85–115% recovery) per FDA guidelines .

Q. How should researchers validate the stability of Darexaban-d3 (maleate) under varying storage and processing conditions?

Stability studies must evaluate:

- Short-Term Stability : Exposure to room temperature (4–24 hours) and freeze-thaw cycles (3–5 cycles at -80°C).

- Long-Term Stability : Storage at -80°C for 6–12 months, with periodic analysis using freshly prepared calibrators .

- Matrix Effects : Compare peak areas of post-extraction spiked samples vs. pure solvent to assess ion suppression/enhancement .

- Documentation : Report deviations using standardized templates (e.g., % deviation from nominal concentrations) .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium isotope effects when using Darexaban-d3 (maleate) as an internal standard in pharmacokinetic studies?

Deuterium isotope effects can alter retention times or ionization efficiency, leading to quantification bias. Mitigation strategies include:

- Cross-Validation : Compare pharmacokinetic profiles of Darexaban-d3 with non-deuterated analogs in preclinical models (e.g., rodent plasma) .

- Isotopic Purity Assessment : Use high-resolution MS to confirm ≥99% deuterium incorporation and rule out protium exchange during sample preparation .

- Adjustment Factors : Calculate correction factors by spiking known concentrations of both analogs into identical matrices and validating against external standards .

Q. How can researchers reconcile discrepancies in reported metabolic pathways of Darexaban using deuterated analogs?

Discrepancies may arise from interspecies variability or analytical sensitivity. A systematic approach includes:

- In Vitro Incubations : Use human liver microsomes (HLMs) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and compare metabolic rates between deuterated and non-deuterated forms .

- Isotope Tracing : Employ radiolabeled (e.g., ¹⁴C) Darexaban-d3 to track metabolite distribution in excreta (urine/feces) .

- Meta-Analysis : Pool data from multiple studies to assess statistical significance of observed differences (e.g., ANOVA, p <0.05) and adjust for confounding variables (e.g., CYP450 polymorphisms) .

Methodological Guidance for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.